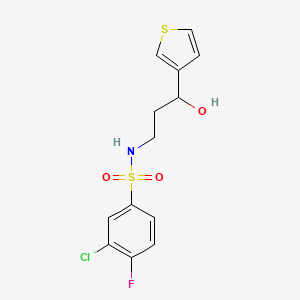
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic compound, known for its unique structural properties. This compound integrates multiple functional groups, making it a versatile molecule in scientific research and industry. Its structure, composed of triazine, sulfonamide, and benzoate fragments, lends itself to diverse chemical and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate typically involves a multi-step process. The general synthetic route includes:
Starting Materials: : Key starting materials include 6-methyl-1,2,4-triazine-3-thiol and 4-(N,N-diethylsulfamoyl)benzoic acid.
Condensation Reaction: : The methylthio group from 6-methyl-1,2,4-triazine-3-thiol undergoes a condensation reaction with the benzoic acid derivative, forming the intermediate compound.
Oxidation: : The intermediate then undergoes oxidation to yield the final product.
Reaction Conditions
Solvents such as dichloromethane or ethanol may be used.
Reactions are typically conducted at controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial synthesis may involve similar steps but optimized for large-scale production:
Continuous flow reactors to ensure efficient mixing and heat transfer.
Catalysts to accelerate reaction rates.
High-purity reagents to ensure product consistency and yield.
化学反応の分析
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Reduction can yield various lower oxidation state products.
Substitution: : Nucleophilic substitution reactions on the benzoate ring or triazine moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, sodium periodate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Ethanol, dichloromethane, and acetonitrile.
Major Products
Sulfoxides and sulfones from oxidation.
Substituted benzoates and triazines from substitution reactions.
科学的研究の応用
Chemistry
Catalysts: : Used as a ligand in catalysis due to its coordination potential.
Materials Science: : Incorporated into polymers for improved properties.
Biology
Biocides: : Its structural elements lend to potential biocidal activities, useful in antimicrobial research.
Enzyme Inhibition: : Studied for potential inhibition of certain enzymes.
Medicine
Pharmaceuticals: : Research into its applications as a drug intermediate.
Diagnostics: : Used in the development of diagnostic agents.
Industry
Agriculture: : Potential use as a pesticide due to its unique chemical properties.
Chemical Manufacturing: : Utilized in synthesizing other industrial chemicals.
作用機序
The compound's effects are mediated through interactions with various molecular targets:
Enzyme Inhibition: : The sulfonamide group is known for its ability to inhibit enzyme activity, particularly in bacterial cell wall synthesis.
Binding Affinity: : The triazine and benzoate moieties can bind to proteins, affecting their function and activity.
Pathways: : It may interfere with metabolic pathways by inhibiting key enzymes.
類似化合物との比較
Compared to other triazine and sulfonamide compounds, this molecule stands out due to its combined structural elements:
Triazines: : Similar to 2,4-diamino-6-chlorotriazine but with additional functional groups enhancing its reactivity.
Sulfonamides: : Related to sulfanilamide yet distinguished by its benzoate linkage, giving it unique properties.
Similar Compounds
2,4-diamino-6-chlorotriazine
Sulfanilamide
Benzoic acid derivatives
This compound’s multifaceted chemistry opens up myriad applications in various fields, making it a valuable subject of study in scientific research and industrial applications.
特性
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S2/c1-5-20(6-2)28(24,25)14-9-7-13(8-10-14)16(23)26-11-21-15(22)12(3)18-19-17(21)27-4/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPXONNTBHZYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCN2C(=O)C(=NN=C2SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2761008.png)

![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2761013.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea](/img/structure/B2761018.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)
![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2761021.png)


![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761027.png)
![7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione](/img/structure/B2761028.png)
